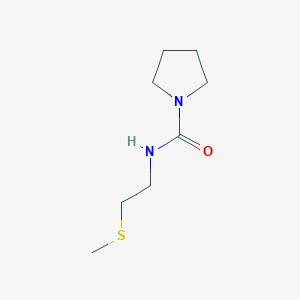
N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound’s IUPAC name is “N-(2-(methylthio)ethyl)pyrrolidine-1-carboxamide” and its InChI code is "1S/C8H16N2OS/c1-12-7-4-9-8(11)10-5-2-3-6-10/h2-7H2,1H3,(H,9,11)" .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide” are not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of “N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Physical And Chemical Properties Analysis
The molecular weight of “N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide” is 188.29 . Other specific physical and chemical properties are not available in the retrieved data.
Aplicaciones Científicas De Investigación
Organic Synthesis and Ligand Development
A new class of amide ligands derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine, similar in structure to N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide, has been shown to be effective in Cu-catalyzed coupling reactions. These ligands facilitate the metal-catalyzed coupling of (hetero)aryl chlorides with sulfinic acid salts, producing pharmaceutically important (hetero)aryl methylsulfones in good to excellent yields. This innovation opens new pathways in the synthesis of sulfone-based compounds with potential pharmaceutical applications (D. Ma et al., 2017).
DNA Interaction and Antimicrobial Activity
Research into peptides that bind in the minor groove of DNA has led to the development of synthetic analogs such as pyridine-2-carboxamide-netropsin. These peptides show specific binding to DNA sequences, offering potential as tools for gene expression regulation and as antimicrobial agents against resistant strains of bacteria. The findings suggest that modifications to the pyridine-carboxamide structure can significantly influence DNA binding specificity and potency (W. Wade et al., 1992).
Development of Antimicrobial Agents
The synthesis of Schiff bases and 2-azetidinones from pyridine-carboxamide derivatives has been explored for their potential as antimicrobial agents. These compounds, upon screening, have shown significant bactericidal and fungicidal activities, comparable to known antibiotics like streptomycin and fusidic acid. This research indicates that pyridine-carboxamide frameworks could serve as a basis for developing new antimicrobial drugs (M. Al-Omar & A. Amr, 2010).
Pharmaceutical Cocrystal Development
The novel carboxamide-pyridine N-oxide synthon has been shown to assemble in a triple helix architecture, which has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide. This research illustrates the potential of carboxamide and pyridine derivatives in crystal engineering, potentially enhancing the solubility and bioavailability of pharmaceutical compounds (L. Reddy et al., 2006).
Direcciones Futuras
Pyrrolidine-based compounds, including “N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
N-(2-methylsulfanylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-12-7-4-9-8(11)10-5-2-3-6-10/h2-7H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAIKTQPQUDOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1595579-30-8 |
Source


|
| Record name | N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431378.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide](/img/structure/B2431379.png)
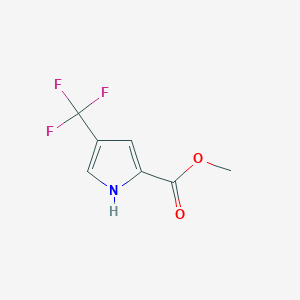
![Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2431384.png)
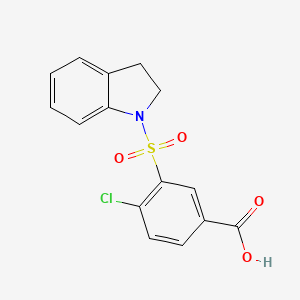
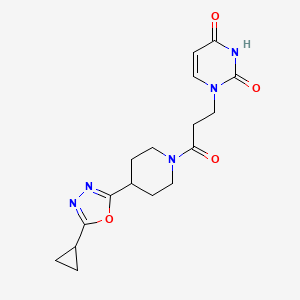
![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2431391.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)
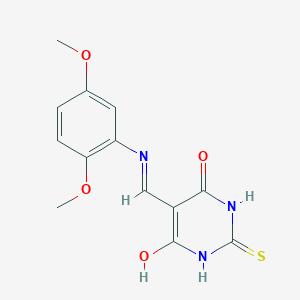
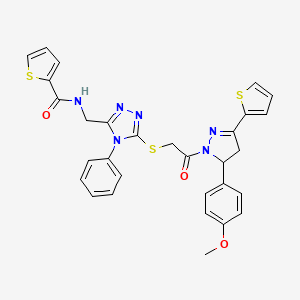
![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)
![4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2431401.png)